Cas no 1805618-83-0 (3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)

3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde is a versatile heterocyclic compound featuring a chloromethyl group, a difluoromethyl substituent, and an aldehyde functionality on a hydroxypyridine scaffold. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of reactive sites, such as the chloromethyl and aldehyde groups, enables selective derivatization, facilitating the construction of complex molecular architectures. The difluoromethyl moiety enhances metabolic stability and bioavailability in drug development. This compound’s well-defined reactivity profile and high purity ensure consistent performance in cross-coupling, condensation, and other key transformations, supporting efficient synthetic routes in research and industrial settings.
3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde structure
1805618-83-0 structure
Product name:3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
CAS No:1805618-83-0
MF:C8H6ClF2NO2
MW:221.588548183441
CID:4804919

3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
    • Inchi: 1S/C8H6ClF2NO2/c9-2-4-6(3-13)12-5(8(10)11)1-7(4)14/h1,3,8H,2H2,(H,12,14)
    • InChI Key: IOJDPEIPXVJHBH-UHFFFAOYSA-N
    • SMILES: ClCC1C(C=C(C(F)F)NC=1C=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 336
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.2

3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026232-250mg
3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1805618-83-0 95%
250mg
$950.60 2022-04-01
Alichem
A029026232-500mg
3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1805618-83-0 95%
500mg
$1,836.65 2022-04-01
Alichem
A029026232-1g
3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1805618-83-0 95%
1g
$2,779.20 2022-04-01

Additional information on 3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde

3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde: A Comprehensive Overview

3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, also known by its CAS number CAS No. 1805618-83-0, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring with multiple substituents, including a chloromethyl group at position 3, a difluoromethyl group at position 6, a hydroxyl group at position 4, and an aldehyde group at position 2. These functional groups confer unique chemical properties, making it a valuable compound for both academic research and industrial applications.

The synthesis of 3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes for the preparation of this compound, reducing production costs and improving scalability. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the process, which has been documented in several peer-reviewed journals.

The structural complexity of this compound makes it an intriguing subject for structural elucidation studies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm its molecular structure. These studies have provided insights into the electronic environment of the substituents and their influence on the overall stability of the molecule. Additionally, computational chemistry methods, including density functional theory (DFT), have been used to predict the compound's reactivity and potential interactions with other molecules.

In terms of pharmacological applications, 3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has shown promise as a lead compound in drug discovery programs targeting various diseases. Recent studies have highlighted its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal cells, making it a safer candidate for further development.

The ecological impact of this compound is another area of active research. Given its application in agrochemicals, understanding its environmental fate and toxicity is crucial for sustainable use. Recent investigations have focused on its degradation pathways under different environmental conditions, such as soil microbial activity and photodegradation. These studies aim to assess the compound's persistence in the environment and its potential risks to non-target organisms.

From an industrial perspective, the demand for 3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde has grown due to its role as an intermediate in the synthesis of more complex molecules with specialized functions. Its versatility as a building block allows for the creation of derivatives with enhanced properties tailored to specific applications. For example, modifications to the aldehyde group can lead to compounds with improved solubility or bioavailability.

In conclusion, 3-(Chloromethyl)-6-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde is a multifaceted compound with significant potential across various industries. Its unique structure and functional groups make it a valuable tool for researchers and manufacturers alike. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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